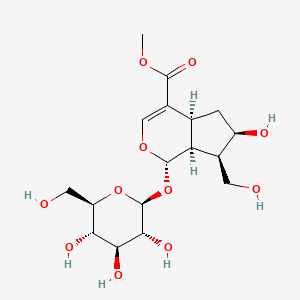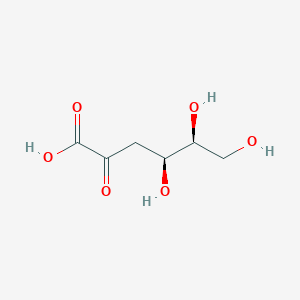
3-deoxy-L-threo-hex-2-ulosonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Keto-3-Deoxygluconate, also known as 4,5,6-trihydroxy-2-oxo-hexanoic acid, is an organic compound with the chemical formula C₆H₁₀O₆. It belongs to the class of keto acids and derivatives, specifically medium-chain keto acids. This compound is significant in various biochemical pathways, including the pentose phosphate pathway and glucuronate interconversions .
Applications De Recherche Scientifique
2-Keto-3-Deoxygluconate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways, particularly in the pentose phosphate pathway.
Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.
Industry: Utilized in the production of bioplastics and other biodegradable materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Keto-3-Deoxygluconate can be synthesized through several methods. One common synthetic route involves the oxidation of 2-deoxy-D-glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of 2-Keto-3-Deoxygluconate often involves biotechnological processes using microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to produce this compound efficiently. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Keto-3-Deoxygluconate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other keto acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Produces higher keto acids.
Reduction: Yields corresponding alcohols.
Substitution: Forms halogenated derivatives of the original compound.
Mécanisme D'action
The mechanism of action of 2-Keto-3-Deoxygluconate involves its participation in metabolic pathways. It acts as a substrate for specific enzymes, such as 2-dehydro-3-deoxygluconokinase, which catalyzes its phosphorylation. This phosphorylation is crucial for its role in the pentose phosphate pathway, contributing to the production of nucleotides and amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Keto-3-Deoxy-D-Gluconate: A closely related compound with similar chemical properties.
2-Keto-3-Deoxy-L-Gluconate: Another stereoisomer with distinct biological roles.
2-Keto-3-Deoxy-D-Gluconic Acid: Differing slightly in structure but participating in similar biochemical pathways.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile compound for synthetic and industrial applications .
Propriétés
Formule moléculaire |
C6H10O6 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
(4S,5S)-4,5,6-trihydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m0/s1 |
Clé InChI |
WPAMZTWLKIDIOP-UCORVYFPSA-N |
SMILES isomérique |
C([C@@H]([C@H](CO)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(CO)O)O)C(=O)C(=O)O |
Synonymes |
2-keto-3-deoxygluconate 3-deoxy-2-oxo-D-gluconate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



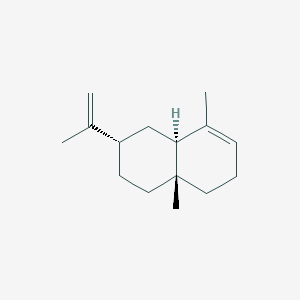
![(2S,4S)-2-[(1E,3E)-penta-1,3-dienyl]piperidin-4-ol](/img/structure/B1245614.png)

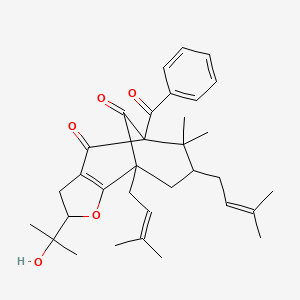

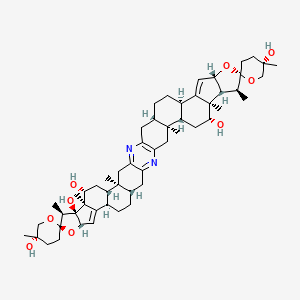



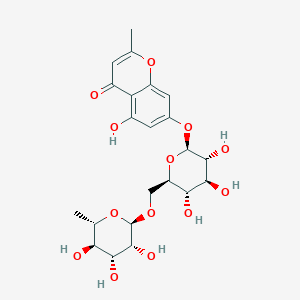
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E)-6-hydroxy-2,6-dimethylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1245627.png)

